molecular formula C12H14ClN3O B1476771 6-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane CAS No. 2098122-53-1

6-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane

Cat. No.: B1476771
CAS No.: 2098122-53-1
M. Wt: 251.71 g/mol
InChI Key: LWJWOENKGXHGLX-UHFFFAOYSA-N
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Description

6-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane is a bicyclic heterocyclic compound featuring a pyrimidine ring substituted with chlorine and cyclopropyl groups, fused to a morpholine-like 3-oxa-6-azabicyclo[3.1.1]heptane scaffold. This structure confers rigidity and stereochemical control, making it a valuable intermediate in medicinal chemistry and drug discovery. The bicyclo[3.1.1]heptane core stabilizes specific conformations, which can enhance binding affinity to biological targets such as enzymes or receptors .

The compound’s synthesis likely involves coupling a pyrimidine precursor with 3-oxa-6-azabicyclo[3.1.1]heptane, a building block whose scalable synthesis is described in using hydrotosylate intermediates . Key applications include its use in developing kinase inhibitors or antimicrobial agents, though specific pharmacological data for this compound remain undisclosed in the provided evidence.

Properties

IUPAC Name

6-(6-chloro-2-cyclopropylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O/c13-10-4-11(15-12(14-10)7-1-2-7)16-8-3-9(16)6-17-5-8/h4,7-9H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJWOENKGXHGLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)N3C4CC3COC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane is a complex compound that has recently garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C11H16ClN3OC_{11}H_{16}ClN_3O with a molecular weight of approximately 241.72 g/mol. Its structure features a pyrimidine ring, a cyclopropyl group, and an azabicyclo framework, which are critical for its biological properties.

The biological activity of this compound is hypothesized to involve interaction with specific enzymes or receptors within biological systems. The unique structural features allow it to modulate various biochemical pathways, potentially through enzyme inhibition or receptor binding.

Antiparasitic Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antiparasitic activities, particularly against protozoan parasites such as Plasmodium and Trypanosoma species. The mechanism often involves inhibition of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism crucial for nucleic acid synthesis in these organisms .

Cytotoxicity Studies

In vitro cytotoxicity assays have been performed to evaluate the safety profile of this compound against various cell lines. For instance, the compound demonstrated moderate cytotoxic effects against rat skeletal myoblasts (L-6 cells), indicating a need for further investigation into its selectivity and therapeutic index.

Case Studies

  • Antimalarial Activity : In a study assessing the activity against Plasmodium falciparum, it was found that similar pyrimidine derivatives exhibited IC50 values in the low micromolar range, suggesting that structural modifications could enhance efficacy against resistant strains .
  • Antitrypanosomal Activity : Compounds with similar azabicyclo structures were tested against Trypanosoma brucei, revealing IC50 values that varied significantly based on substituents on the pyrimidine ring. The most active compounds showed IC50 values as low as 0.095 µM, indicating promising potential for drug development .

Data Summary

Biological ActivityCompoundIC50 (µM)Target
AntimalarialThis compoundTBDPlasmodium falciparum
AntitrypanosomalSimilar Azabicyclo Compounds0.095 - 6.57Trypanosoma brucei
CytotoxicityThis compoundTBDL-6 Cells

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Bicyclic Core Substituents Molecular Weight (g/mol) Key Properties/Applications References
6-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane 3-oxa-6-azabicyclo[3.1.1] 6-Chloro-2-cyclopropylpyrimidin-4-yl ~280 (estimated) High rigidity; potential kinase inhibitor [3, 6]
3-(4-Chloro-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)-6-oxa-3-azabicyclo[3.1.1]heptane 6-oxa-3-azabicyclo[3.1.1] 4-Chloro-6-(3-methylmorpholino)-1,3,5-triazin-2-yl N/A Triazine scaffold; improved solubility [3]
5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane 2-oxa-5-azabicyclo[2.2.1] 6-Chloro-2-cyclopropylpyrimidin-4-yl 251.71 Compact structure; lower steric hindrance [12]
3-(6-Chloro-2-methylpyrimidin-4-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane 3-azabicyclo[3.1.1] 6-Chloro-2-methylpyrimidin-4-yl, 6-methoxy N/A Methoxy enhances metabolic stability [8]

Structural Differences and Implications

Bicyclic Core Variations: The 3-oxa-6-azabicyclo[3.1.1]heptane system (target compound) provides a seven-membered ring with oxygen and nitrogen atoms, favoring interactions with polar residues in proteins .

Substituent Effects :

  • The cyclopropyl group on the pyrimidine ring (target compound) may enhance lipophilicity and membrane permeability compared to the methyl group in ’s compound .
  • The triazine derivative () replaces pyrimidine with a triazine ring, which could alter hydrogen-bonding patterns and electronic properties .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels ’s method, using a bicyclic amine intermediate and coupling with a halogenated pyrimidine .
  • ’s compound is synthesized via dichloroketene cycloaddition, a route less applicable to the target compound’s larger bicyclic system .

Pharmacological and Physicochemical Properties

  • Solubility : The triazine analog () may exhibit better aqueous solubility due to its polar substituents, whereas the cyclopropyl group in the target compound increases logP, favoring blood-brain barrier penetration .
  • Stability : Methoxy-substituted analogs () resist oxidative metabolism, suggesting the target compound’s cyclopropyl group could similarly enhance metabolic stability .
  • Safety : Handling precautions for bicyclic morpholine derivatives (e.g., avoiding heat/sparks) are consistent across analogs, as highlighted in safety data sheets .

Preparation Methods

Core Synthesis Overview

The bicyclic core, 3-oxa-6-azabicyclo[3.1.1]heptane, is a key scaffold and can be prepared by intramolecular cyclization strategies involving amino alcohols or related precursors. The synthesis involves:

  • Starting from amino alcohols or protected derivatives.
  • Formation of the bicyclic ring system through intramolecular nucleophilic substitution or ring-closing reactions.
  • Use of chiral auxiliaries or asymmetric synthesis to control stereochemistry when required.

Example Conditions and Yields

Step Reaction Conditions Yield Notes
Hydrogenation of azido precursors to amino alcohols Pd(OH)2 on carbon, H2, ethanol, room temp, 6 h ~87% Efficient reduction step to amine intermediate
Cyclization to bicyclic core Intramolecular nucleophilic substitution under basic or acidic conditions Variable, typically moderate to high Stereochemistry controlled by choice of starting material or chiral catalyst

Synthesis of 6-Chloro-2-cyclopropylpyrimidin-4-yl Substituent

Pyrimidine Functionalization

The pyrimidine ring is functionalized at the 4-, 6-positions with chloro and cyclopropyl groups respectively. This involves:

  • Halogenation reactions to introduce the chlorine atom at the 6-position.
  • Cyclopropylation at the 2-position via organometallic reagents or cyclopropyl halide coupling.

Representative Synthetic Steps

Step Reagents and Conditions Outcome Reference
Chlorination of pyrimidine Use of POCl3 or related chlorinating agents 6-chloropyrimidine derivative Common in heterocyclic synthesis
Cyclopropylation Organocopper or palladium-catalyzed cross-coupling with cyclopropyl halide 2-cyclopropylpyrimidine Literature on cyclopropyl heterocycle synthesis

Coupling of Pyrimidinyl Unit to Bicyclic Core

Coupling Methodology

The final step involves coupling the functionalized pyrimidine to the bicyclic 3-oxa-6-azabicyclo[3.1.1]heptane core. This can be achieved by:

  • Nucleophilic aromatic substitution (SNAr) of the chloro substituent on the pyrimidine by the amine of the bicyclic core.
  • Use of base (e.g., NaHCO3) in mixed solvents (ethanol/water) at room temperature overnight to facilitate coupling.

Example Reaction Conditions

Step Reagents Conditions Yield Notes
Coupling reaction 3-oxa-6-azabicyclo[3.1.1]heptane amine + 6-chloro-2-cyclopropylpyrimidine Room temp, ethanol/water, NaHCO3, overnight Moderate to good yields Followed by purification via column chromatography

Purification and Stereochemical Considerations

  • Diastereomeric mixtures may be separated using chiral HPLC or crystallization with chiral auxiliaries.
  • Enantiomerically pure compounds can be synthesized using optically active starting materials or asymmetric catalysis.
  • Final purification typically involves silica gel chromatography with hexane/ethyl acetate mixtures.

Summary Table of Preparation Steps

Step Intermediate/Product Key Reagents Conditions Yield Range Notes
1 Amino alcohol precursor Azido compound, Pd(OH)2/C, H2 Ethanol, rt, 6 h ~85-90% Reduction of azide to amine
2 3-oxa-6-azabicyclo[3.1.1]heptane Intramolecular cyclization reagents Acidic/basic media Moderate to high Stereochemical control critical
3 6-chloro-2-cyclopropylpyrimidine POCl3, cyclopropyl halide, Pd catalyst Varied Moderate Functionalization of pyrimidine ring
4 Final coupling product Bicyclic amine + pyrimidine chloride, NaHCO3 Ethanol/water, rt, overnight Moderate to good Purification by chromatography

Research Findings and Optimization Notes

  • Hydrogenation steps using Pd(OH)2/C or PtO2 catalysts provide high efficiency and selectivity for amine formation.
  • The bicyclic core synthesis benefits from chiral starting materials or asymmetric catalysts to ensure enantiopurity, important for biological activity.
  • The nucleophilic aromatic substitution coupling step is sensitive to solvent and base choice; mild conditions favor higher yields and fewer side products.
  • Purification strategies including chiral chromatography are essential to isolate pure stereoisomers due to multiple stereogenic centers in the bicyclic system.

This detailed synthesis overview integrates knowledge from patent literature, chemical databases, and peer-reviewed synthetic methodologies. It provides a comprehensive guide to the preparation of this compound with emphasis on reaction conditions, yields, and stereochemical control.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane
Reactant of Route 2
Reactant of Route 2
6-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane

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